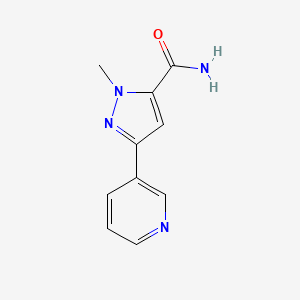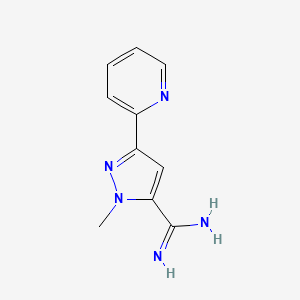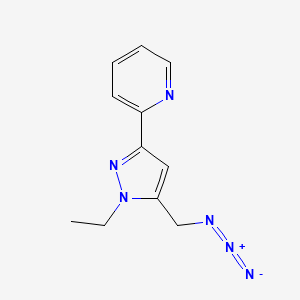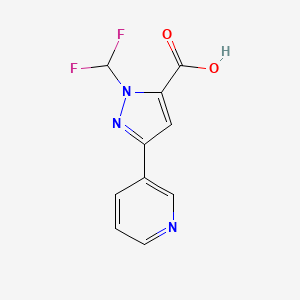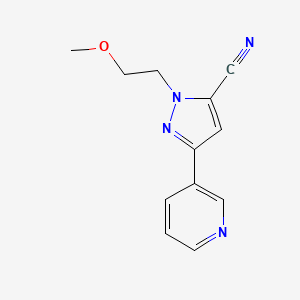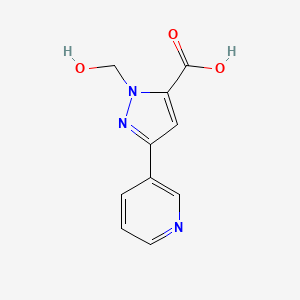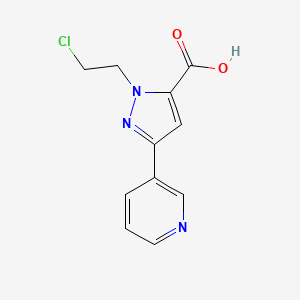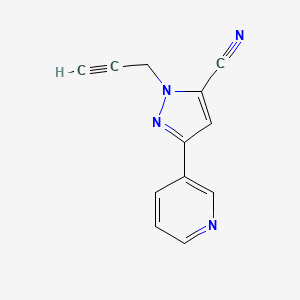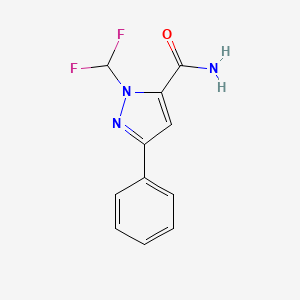
1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide
Vue d'ensemble
Description
Difluoromethylated compounds are of significant interest in the field of medicinal chemistry due to their unique physiochemical properties . They are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These methods have streamlined access to molecules of pharmaceutical relevance .Chemical Reactions Analysis
Difluoromethylation processes often involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites .Applications De Recherche Scientifique
Antifungal Activity
Compounds structurally similar to 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxamide, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have demonstrated notable antifungal properties. Notably, these compounds have shown promising results in vitro against several phytopathogenic fungi, indicating their potential as effective antifungal agents. For instance, certain derivatives exhibited higher antifungal activities against a range of phytopathogenic fungi compared to commercially available alternatives. These findings were supported by molecular docking studies that identified key interactions contributing to the compounds' bioactivity (Du et al., 2015).
Nematicidal Activity
Pyrazole carboxamide derivatives, closely related to the chemical of interest, have been recognized for their nematicidal properties. Research has revealed that these compounds, especially those containing fluorine, exhibit substantial activity against nematodes like Meloidogyne incognita. This suggests their potential application in controlling nematode-related agricultural issues (Zhao et al., 2017), (Cheng et al., 2018).
Fluoride Anion Detection
This compound derivatives have been studied for their role in detecting fluoride ions in solutions. For instance, a pyrazole-based fluorescent sensor displayed significant changes in its fluorescence emission spectra upon the addition of fluoride ions, demonstrating its high selectivity and potential as a sensor for fluoride detection over other anions (Yang et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-11(13)16-9(10(14)17)6-8(15-16)7-4-2-1-3-5-7/h1-6,11H,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIPPVUDBKBSRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


